![molecular formula C9H11N3O2 B2709497 5-(甲氧甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇 CAS No. 439111-05-4](/img/structure/B2709497.png)

5-(甲氧甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

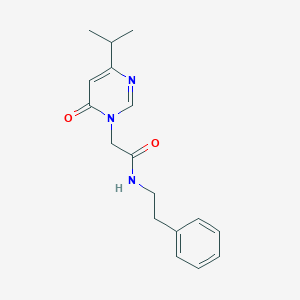

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound . It is part of the class of compounds known as azolo[1,5-a]pyrimidines .

Synthesis Analysis

The synthesis of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves various methods. One method involves the Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . Another method involves a microwave-assisted copper-catalyzed approach using various 7‑O‑propargylated pyrazolo[1,5‑a]pyrimidines and 1‑azidoglycosides . A greener [3 + 3] tandem annulation–oxidation approach has also been reported .Molecular Structure Analysis

The molecular structure of 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol was proven using NMR spectroscopy and HPLC-MS spectrometry . The molecular formula is C8H10N4O2 with an average mass of 194.191 Da and a monoisotopic mass of 194.080383 Da .Chemical Reactions Analysis

The chemical reactions involving 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol are diverse. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .科学研究应用

合成和结构分析

已经合成并研究了 5-(甲氧基甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇和相关化合物,以了解其独特的化学性质。例如,克拉克等人 (1997) 探索了 1-(吡唑-5-基)-1,2,3-三唑的制备和热解,通过意外的重排过程生成 5-甲氧基吡唑并[1,5-a]嘧啶-7-酮。这项工作突出了吡唑并[1,5-a]嘧啶-7-酮的一般合成途径,展示了这些化合物的化学多功能性 (Clarke, Mares, & Mcnab, 1997).

抗病毒应用

萨克塞纳等人 (1990) 的研究深入探讨了 7-[(2-羟乙氧基)甲基]吡唑并[3,4-d]嘧啶类似物的合成和抗病毒活性。这项研究表明,与 5-(甲氧基甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇结构相关的化合物具有潜在的抗病毒应用,特别是针对人类巨细胞病毒和单纯疱疹病毒 1 型,突出了它们在药物化学中的重要性 (Saxena, Coleman, Drach, & Townsend, 1990).

晶体结构和生物活性

5-(甲氧基甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇衍生物的晶体结构和生物活性一直是人们感兴趣的课题。陆九福等人 (2015) 合成了一个衍生物并分析了其结构,揭示了中等抗癌活性。这突显了这些化合物在开发新型抗癌剂方面的潜力 (Lu Jiu-fu et al., 2015).

非甾体类抗炎应用

吡唑并[1,5-a]嘧啶-7-酮家族中的化合物已被确定为一类新的非甾体类抗炎药 (NSAID),不具有致溃疡活性。Auzzi 等人 (1983) 的这一发现为开发更安全的 NSAID 奠定了基础,表明这些化合物具有重要的治疗潜力 (Auzzi et al., 1983).

抗菌和抗炎剂

阿加瓦尔等人 (2014) 合成了一系列 7-三氟甲基吡唑并[1,5-a]嘧啶,展示了显着的抗炎和抗菌活性。这表明对 5-(甲氧基甲基)-2-甲基吡唑并[1,5-a]嘧啶-7-醇的核心结构进行修改可以生成具有宝贵治疗特性的化合物 (Aggarwal et al., 2014).

作用机制

While the specific mechanism of action for 5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is not explicitly mentioned in the search results, pyrimidines in general are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .

属性

IUPAC Name |

5-(methoxymethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-6-3-8-10-7(5-14-2)4-9(13)12(8)11-6/h3-4,11H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVRQCPLGMIUKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=CC(=O)N2N1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-(phenylsulfonyl)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2709414.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2709416.png)

![{4-[4-(Propan-2-yl)benzenesulfonyl]phenyl}hydrazine](/img/structure/B2709420.png)

![2-(3,5-difluorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2709421.png)

![N-[2-[bis(2-methoxyethyl)sulfamoyl]ethyl]-4-fluorobenzamide](/img/structure/B2709424.png)

![2,5-Dimethyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2709426.png)

![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2709435.png)